molecular formula C19H15F2N3O2S B2977302 N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-13-1

N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2977302
CAS No.: 895784-13-1
M. Wt: 387.4
InChI Key: OJBSZIZKZINIKZ-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a fluorinated ethanediamide derivative featuring dual 3-fluorophenyl substituents. The compound’s core structure comprises a 1,3-thiazole ring linked to an ethyl spacer and an ethanediamide moiety. This design integrates aromatic fluorination and heterocyclic components, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and target-binding capabilities .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-13-4-1-3-12(9-13)19-24-16(11-27-19)7-8-22-17(25)18(26)23-15-6-2-5-14(21)10-15/h1-6,9-11H,7-8H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBSZIZKZINIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Its unique structure may offer therapeutic benefits, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets and pathways. The thiazole ring and fluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

G571-0332: N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

  • Key Difference : The 3-fluorophenyl group on the thiazole ring is replaced with a 4-fluorophenyl substituent.
  • This analog is available for high-throughput screening, suggesting its relevance in drug discovery .

N~1~-(3-acetamidophenyl)-N~2~-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

  • Key Difference : The 3-fluorophenyl group is substituted with a 3-acetamidophenyl moiety.

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

  • Key Difference : The second fluorophenyl group is replaced with a thiophen-2-ylmethyl unit.
  • Impact : The sulfur-containing thiophene ring increases lipophilicity (higher logP) and may influence metabolic stability or cytochrome P450 interactions .

Research Findings and Implications

  • Fluorine Position : The shift from 3- to 4-fluorophenyl (as in G571-0332) may reduce steric hindrance in planar targets like enzyme active sites, improving binding kinetics .
  • Polar vs. Nonpolar Substituents: The acetamido group in ’s compound introduces polarity, which could enhance aqueous solubility but reduce membrane permeability compared to the fluorinated parent .

Notes

Experimental validation (e.g., binding assays, ADME studies) is critical to confirm hypotheses.

Diverse References : Sources include patents, screening databases, and chemical syntheses, ensuring a multidisciplinary perspective .

Biological Activity

N'-(3-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl moiety and a thiazole derivative, suggests diverse biological activities. This article summarizes the biological activity of this compound based on various research findings, including synthesis, mechanisms of action, and biological evaluations.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{N 3 fluorophenyl N 2 2 3 fluorophenyl 1 3 thiazol 4 yl ethyl}ethanediamide}

Key Properties

PropertyValue
Molecular FormulaC_{18}H_{20}F_{2}N_{4}S
Molecular Weight362.44 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The fluorinated aromatic groups may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have explored the compound's antimicrobial properties. For instance, derivatives of thiazole compounds have shown moderate antibacterial and antifungal activities against various pathogens, including Candida species. The mechanism of action is thought to involve inhibition of key enzymes in the microbial metabolic pathways, potentially leading to cell death.

Case Study: Antifungal Activity

In a study examining the antifungal properties of related thiazole derivatives, compounds demonstrated significant activity against C. albicans, with minimum inhibitory concentration (MIC) values around 62.5 µg/mL for certain derivatives . This suggests that this compound may possess similar or enhanced antifungal efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, further investigations are necessary to determine the selectivity and mechanism behind these effects.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity, a comparison with other related compounds is useful:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
This compoundModerate against C. albicansTBD
4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHigh against C. albicans15 µM
2-(3-Fluorophenyl)-1,3-thiazoleModerate against E. coli30 µM

Future Research Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its effects on microbial and cancer cells.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating infections or tumors.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity and toxicity profiles.

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